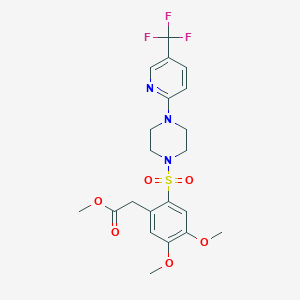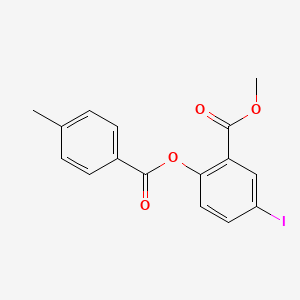
(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid
Descripción general
Descripción
The compound “(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid” is similar to the one you asked about . It has the molecular formula C11H20N2O4 .
Molecular Structure Analysis
The molecular structure of “(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid” is available in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid” can be found in databases like ChemicalBook . It provides information like melting point, boiling point, density, molecular formula, molecular weight, and more .Aplicaciones Científicas De Investigación
Catalytic Non-Enzymatic Kinetic Resolution
This compound is involved in catalytic non-enzymatic kinetic resolution (KR) processes, which are crucial in asymmetric synthesis for the production of enantiopure compounds. Such resolutions are essential in the industrial synthesis of chiral compounds, employing transition metal-mediated and organocatalyzed KRs to achieve high enantioselectivity and yield. The development of chiral catalysts for asymmetric reactions has made significant progress, enhancing the efficiency of these processes in organic synthesis (Pellissier, 2011).
Biocatalyst Inhibition Studies
Carboxylic acids, including derivatives like "(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid," are investigated for their effects on microbial biocatalysts. These studies are important for understanding how such compounds can inhibit engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, which are used in fermentative production of biorenewable chemicals. Insights from this research can guide the engineering of more robust microbial strains for industrial applications (Jarboe et al., 2013).
Antioxidant and Biological Activity
Research into naturally occurring carboxylic acids and their derivatives, including tert-butoxycarbonyl-containing compounds, has revealed various biological activities. These compounds serve as antioxidants and possess antimicrobial, anticancer, and antibacterial properties. The synthetic derivatives containing a tert-butyl group have shown significant biological activities, highlighting the potential of these compounds in pharmaceutical, cosmetic, and agronomic industries (Dembitsky, 2006).
Application in Drug Synthesis
Levulinic acid (LEV) derivatives, which can be synthesized from carboxylic acid precursors like "this compound," are used in drug synthesis. These derivatives offer a flexible and diverse approach in drug development, potentially reducing the cost of drug synthesis and simplifying complex synthesis steps. This application is especially relevant in cancer treatment and the creation of medical materials (Zhang et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
(2R,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAYEGDCKUEPNE-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





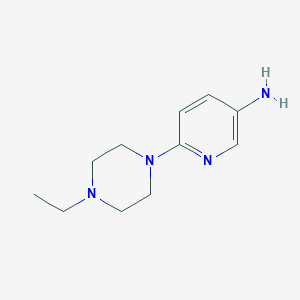
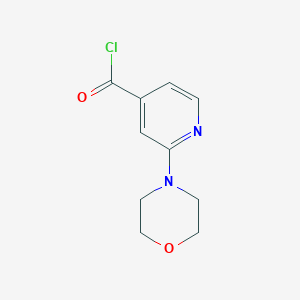

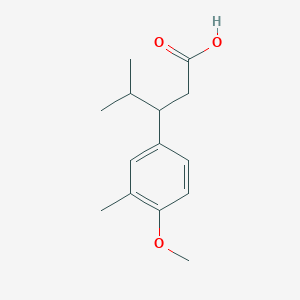
![3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B3121867.png)
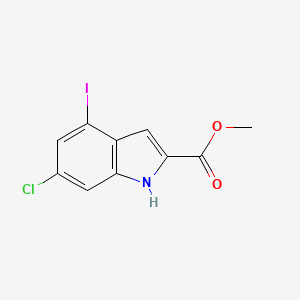


![8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B3121880.png)
![2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B3121893.png)
